molecular formula C12H17N3O2 B1517847 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea CAS No. 1156147-59-9

1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea

Cat. No. B1517847
CAS RN: 1156147-59-9
M. Wt: 235.28 g/mol
InChI Key: PBXAKOQQFUMWLR-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea (APOMU) is a synthetic organic compound belonging to the class of ureas. It is a white, odorless, and crystalline solid at room temperature and has a melting point of 120-122 °C. APOMU is used in a variety of scientific research applications, such as as a drug target, biological reagent, and catalyst. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Nature of Urea-Fluoride Interaction

Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, explores their interaction with various anions, highlighting their ability to form stable complexes through hydrogen bonding. These studies indicate potential applications in chemical sensing and molecular recognition, where urea derivatives could act as selective receptors for specific anions or molecules based on hydrogen bonding dynamics (Boiocchi et al., 2004).

Aminothiazole Derivatives Synthesis

Aminothiazole compounds, synthesized from urea derivatives, have shown diverse biological applications. Their synthesis and structural characterization pave the way for their use in pharmaceuticals and agrochemicals, where these compounds could be tailored for specific bioactive roles (Adeel et al., 2017).

Self-Healing Elastomers

Urea derivatives, specifically bis(4-aminophenyl) disulfide, have been utilized as dynamic crosslinkers in the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant potential in creating durable and repairable polymers, useful in various industrial applications (Rekondo et al., 2014).

CO2 Conversion in Metal-Organic Frameworks

Incorporating urea groups into metal-organic frameworks (MOFs) enhances their efficiency in catalyzing CO2 conversion. This research opens avenues for the development of advanced materials aimed at carbon capture and conversion, addressing environmental concerns and creating value-added products from CO2 (Wei & Ye, 2019).

Flexible Ureas as Acetylcholinesterase Inhibitors

Flexible urea derivatives have been explored for their antiacetylcholinesterase activity, showing promise in treating conditions related to enzyme malfunction. This research contributes to the development of novel therapeutics for neurodegenerative diseases and conditions associated with acetylcholinesterase inhibition (Vidaluc et al., 1995).

properties

IUPAC Name

1-(4-aminophenyl)-3-(oxolan-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXAKOQQFUMWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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